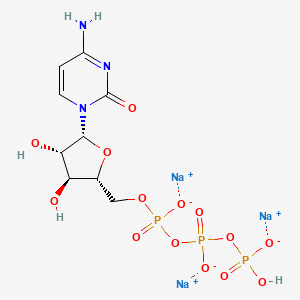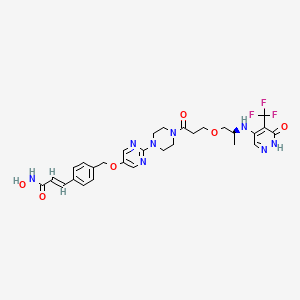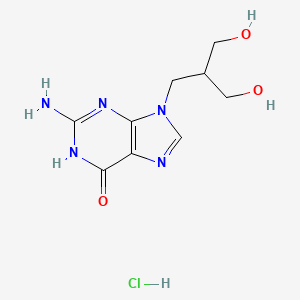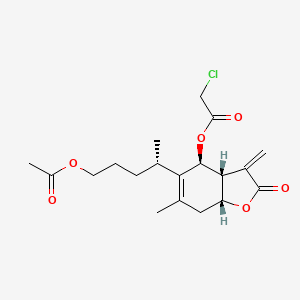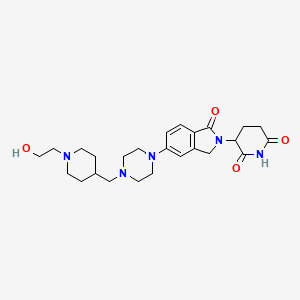
E3 ligase Ligand-Linker Conjugate 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand-Linker Conjugate 11 is a part of the proteolysis-targeting chimeric molecules (PROTACs). These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a ligand for the target protein. This conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 11 involves several steps. The process typically starts with the preparation of the ligand for the E3 ubiquitin ligase, followed by the synthesis of the linker and the target protein ligand. These components are then conjugated to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the conjugate .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the production process and verify the integrity of the compound .
化学反応の分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
E3 ligase Ligand-Linker Conjugate 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in research to understand the role of specific proteins in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting specific proteins
作用機序
E3 ligase Ligand-Linker Conjugate 11 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
類似化合物との比較
E3 ligase Ligand-Linker Conjugate 11 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that utilize different E3 ligases, such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their specific ligands and linkers, which can affect their efficacy and selectivity .
Conclusion
This compound represents a promising tool in the field of targeted protein degradation. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound for studying protein function and developing new therapeutic strategies.
特性
分子式 |
C25H35N5O4 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
3-[6-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-7-5-18(6-8-27)16-28-9-11-29(12-10-28)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
InChIキー |
RAMCMVFKOOBKSM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


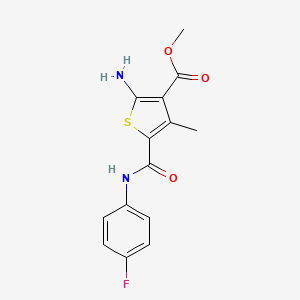

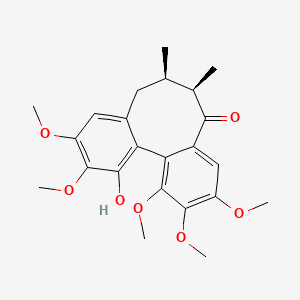
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
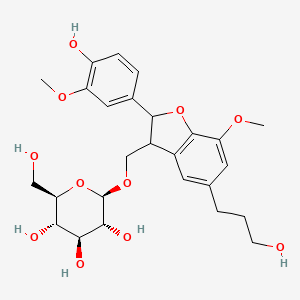



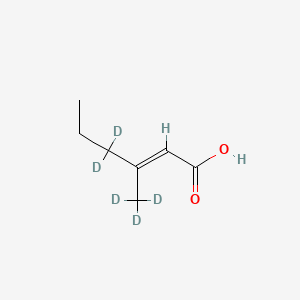
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
